Near-Complete Resistance to Thymidine Phosphorylase-Mediated Degradation Versus Idoxuridine
2'-Deoxy-5-iodouridine 3',5'-diacetate (Ac2IUdR) demonstrates near-absolute resistance to N-glycosidic bond cleavage by human thymidine phosphorylase, whereas the parent compound idoxuridine (IUdR) is completely degraded under identical conditions. After 6 hours of incubation with the enzyme, 98.72% ± 1.88% of Ac2IUdR remained intact, compared with <0.05% intact IUdR (below HPLC detection limit). At the 0.5-hour time point, 99.32% ± 4.49% of Ac2IUdR was intact versus <0.05% for IUdR [1]. This enzymatic stability is shared by the dipivaloyl analog (Piv2IUdR: 99.90% ± 3.50% intact at 6 h) but is absent in all unesterified nucleoside analogs, providing a key differentiator for applications requiring sustained tracer or drug levels.
| Evidence Dimension | Resistance to thymidine phosphorylase N-glycosidic bond cleavage (% intact nucleoside after 6 h incubation) |
|---|---|
| Target Compound Data | Ac2IUdR: 98.72% ± 1.88% intact (0.50% ± 0.12% 5-iodouracil formed) |
| Comparator Or Baseline | IUdR (idoxuridine): <0.05% intact (99.28% ± 1.42% 5-iodouracil formed); Piv2IUdR: 99.90% ± 3.50% intact |
| Quantified Difference | Ac2IUdR is >1,974-fold more stable than IUdR at 6 h (based on intact fraction). IUdR is essentially completely degraded. |
| Conditions | In vitro incubation with human thymidine phosphorylase; n = 4; data expressed as percentage of incubated iodonucleoside (mean ± SEM); HPLC analysis. |
Why This Matters
This near-complete resistance to the primary metabolic degradation pathway of IUdR directly translates into prolonged in vivo half-life and higher tissue availability, making the diacetate the preferred starting material for cerebral tumor radiotracer development.
- [1] Diesterified Derivatives of 5-Iodo-2′-Deoxyuridine as Cerebral Tumor Tracers. PLoS ONE, 2014, 9(7): e102397, Table 1. View Source
